molecular formula C9H11BrO B13608846 3-(1-Bromopropan-2-yl)phenol

3-(1-Bromopropan-2-yl)phenol

Cat. No.: B13608846
M. Wt: 215.09 g/mol
InChI Key: HHDAHQMDTYZWSY-UHFFFAOYSA-N
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Description

3-(1-Bromopropan-2-yl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group (a benzene ring with a hydroxyl group) substituted with a bromine atom and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromopropan-2-yl)phenol can be achieved through several methods. One common approach involves the bromination of 3-propylphenol using bromine in the presence of a catalyst. Another method includes the nucleophilic substitution of 3-propylphenol with a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromopropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Bromopropan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1-Bromopropan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenol
  • 4-Bromophenol
  • 3-Bromo-1-propanol

Comparison

3-(1-Bromopropan-2-yl)phenol is unique due to the presence of both a bromine atom and a propyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other bromophenols, it offers a broader range of applications in synthesis and research .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-(1-bromopropan-2-yl)phenol

InChI

InChI=1S/C9H11BrO/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7,11H,6H2,1H3

InChI Key

HHDAHQMDTYZWSY-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC(=CC=C1)O

Origin of Product

United States

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